molecular formula C57H96N10O12 B1672148 Griselimycin CAS No. 26034-16-2

Griselimycin

Cat. No.: B1672148
CAS No.: 26034-16-2
M. Wt: 1113.4 g/mol
InChI Key: JSNIAKPKPNJUEP-UHFFFAOYSA-N
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Description

Griselimycin is a natural cyclic peptide antibiotic isolated from the bacterium Streptomyces species. It was first discovered in the 1960s and has shown significant potential in treating tuberculosis, particularly drug-resistant strains of Mycobacterium tuberculosis. The compound has garnered renewed interest due to its unique mechanism of action and promising therapeutic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Griselimycin can be synthesized through a series of peptide coupling reactions. The total synthesis involves the formation of peptide bonds between amino acids, followed by cyclization to form the cyclic structure. The key steps include:

Industrial Production Methods: Industrial production of this compound involves fermentation of Streptomyces cultures under controlled conditions. The fermentation broth is then extracted, and the compound is purified using chromatographic techniques. Advances in fermentation technology and genetic engineering have improved the yield and purity of this compound .

Chemical Reactions Analysis

Types of Reactions: Griselimycin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of hydroxyl groups can lead to the formation of ketones or aldehydes .

Scientific Research Applications

Griselimycin has a wide range of scientific research applications, including:

Mechanism of Action

Griselimycin exerts its antibacterial effects by inhibiting the DNA polymerase sliding clamp, DnaN. This protein is essential for DNA replication in bacteria. By binding to DnaN, this compound disrupts the replication process, leading to bacterial cell death. The compound’s unique mechanism of action makes it effective against drug-resistant strains of Mycobacterium tuberculosis .

Comparison with Similar Compounds

Griselimycin is unique compared to other antibiotics due to its cyclic peptide structure and specific target, DnaN. Similar compounds include:

This compound’s unique mechanism of action and effectiveness against drug-resistant strains highlight its potential as a valuable therapeutic agent in the fight against tuberculosis.

Properties

IUPAC Name

1-[2-[acetyl(methyl)amino]-3-methylbutanoyl]-N,4-dimethyl-N-[4,11,19,26-tetramethyl-6,15,25-tris(2-methylpropyl)-2,5,8,14,17,21,24,27-octaoxo-3-propan-2-yl-20-oxa-1,4,7,13,16,23,26-heptazatricyclo[26.3.0.09,13]hentriacontan-18-yl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C57H96N10O12/c1-30(2)22-39-52(73)63(17)47(34(9)10)56(77)65-21-19-20-41(65)54(75)62(16)42(24-32(5)6)49(70)58-27-45(69)79-37(13)48(51(72)60-40(23-31(3)4)53(74)66-28-35(11)25-43(66)50(71)59-39)64(18)55(76)44-26-36(12)29-67(44)57(78)46(33(7)8)61(15)38(14)68/h30-37,39-44,46-48H,19-29H2,1-18H3,(H,58,70)(H,59,71)(H,60,72)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSNIAKPKPNJUEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C(=O)NC(C(=O)N(C(C(=O)N3CCCC3C(=O)N(C(C(=O)NCC(=O)OC(C(C(=O)NC(C(=O)N2C1)CC(C)C)N(C)C(=O)C4CC(CN4C(=O)C(C(C)C)N(C)C(=O)C)C)C)CC(C)C)C)C(C)C)C)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C57H96N10O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1113.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26034-16-2
Record name Griselimycin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=246122
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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